molecular formula C8H7ClN2 B029068 2-Chloro-5,6-dimethylnicotinonitrile CAS No. 65176-93-4

2-Chloro-5,6-dimethylnicotinonitrile

Cat. No. B029068
CAS RN: 65176-93-4
M. Wt: 166.61 g/mol
InChI Key: BYVPJDZJIHOUHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Coppola and Shapiro (1981) explored the reaction of 2-chloronicotinonitrile with thioureas, leading to the displacement of the chlorine atom by nitrogen and the formation of new ring systems, indicating the reactivity and potential for various synthetic pathways for 2-chloro-5,6-dimethylnicotinonitrile (Coppola & Shapiro, 1981).

Molecular Structure Analysis

  • Krishnan et al. (2011) conducted a comprehensive study on the molecular structure of 2-chlorobenzonitrile, a related compound, using density functional methods. Their findings on vibrational spectra, NBO, and UV spectral analysis can provide insights into the structural and electronic characteristics of 2-Chloro-5,6-dimethylnicotinonitrile (Krishnan et al., 2011).

Chemical Reactions and Properties

  • The study by Coppola and Shapiro (1981) also sheds light on the chemical reactivity of 2-chloronicotinonitrile, suggesting potential reactions and properties for 2-Chloro-5,6-dimethylnicotinonitrile (Coppola & Shapiro, 1981).

Physical Properties Analysis

  • Further research is needed to provide specific insights into the physical properties of 2-Chloro-5,6-dimethylnicotinonitrile, as the available literature primarily focuses on its synthesis and molecular structure.

Chemical Properties Analysis

  • The chemical properties of 2-Chloro-5,6-dimethylnicotinonitrile can be inferred from the study by Coppola and Shapiro (1981), indicating its reactivity with various agents and the potential for forming new compounds (Coppola & Shapiro, 1981).

Scientific Research Applications

  • Synthesis of Novel Heterocycles : This compound is used in synthesizing novel heterocycles, like the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system (Coppola & Shapiro, 1981).

  • Formation of Complexes : It has the ability to form complexes with various cyclohepta[b]quinoxalines (Shindo, Ishikawa, & Nozoe, 1989).

  • Applications in Organic Magnetic Materials : The compound is a stable nitroxide radical, potentially applicable in organic magnetic materials (Ferrer et al., 2001).

  • Corrosion Inhibition : It serves as an effective corrosion inhibitor for carbon steel in acidic environments (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

  • Synthesis of Iridium Nitrido Complexes : Chloro substitution in this compound increases the stability of square-planar iridium nitrido compounds (Sieh, Schöffel, & Burger, 2011).

  • Ionic Dissociation and Nucleophilic Reactions : 2-Chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, related compounds, are useful for studying ionic dissociation and reactions with nucleophiles (Arai & Oki, 1976).

  • Agricultural Applications : As a nitrification inhibitor, it increases rice yield and decreases nitrogen losses in paddy fields, reducing global warming potential (Sun, Zhang, Powlson, Min, & Shi, 2015).

  • Anti-HIV Drug Development : A nitro-derivative of chloro-1,4-dimethyl-9H-carbazoles showed anti-HIV activity, suggesting its potential in drug development (Saturnino et al., 2018).

  • Formation of New Compounds : Its reaction with malononitrile dimer in the presence of triethylamine leads to the formation of new compounds (Dyadyuchenko et al., 2021).

  • Nitrification Inhibitor Research : Nitrosomonas europaea catalyzes its reductive dehalogenation, making it useful in studies on nitrification inhibitors (Vannelli & Hooper, 1993).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, and used only outdoors or in a well-ventilated area .

Future Directions

As a chemical compound used in various research and industrial applications, 2-Chloro-5,6-dimethylnicotinonitrile has potential for further exploration in the field of medicinal chemistry, particularly in the development of selective muscarinic receptor modulators .

properties

IUPAC Name

2-chloro-5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVPJDZJIHOUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512415
Record name 2-Chloro-5,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6-dimethylnicotinonitrile

CAS RN

65176-93-4
Record name 2-Chloro-5,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65176-93-4
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Synthesis routes and methods I

Procedure details

An intimate mixture of 3-cyano-5,6-dimethyl-2-hydroxypyridine (42 g) and phosphorus pentachloride (81 g) was heated at 140°-160° for 2 hours. Phosphoryl chloride was removed by distillation under reduced pressure and icewater (500 g) was added to the residue. The mixture was adjusted to pH 7 with aqueous sodium hydroxide and extracted with ether. The ether extracts were evaporated to an oil which was crystallised from ether/petroleum ether (b.p. 60°-80°) to give 2-chloro-3-cyano-5,6-dimethylpyridine (25.3 g) m.p. 83°-87°.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (15 mL) was added to 2-oxo-1,2-dihydro-5,6-dimethyl pyridine-3-carbonitrile (2.00 g, 13.5 mmol) in a two neck 50 mL round bottom flask, and this mixture was stirred at RT for 1 h, and then refluxed for 12 h. Afterwards, the excess phosphorous oxychloride was distilled off, and the residue was poured into ice cooled water. The aqueous solution was basified with saturated sodium bicarbonate solution, and the precipitate that formed was filtered off to afford the title compound (1.50 g), yield: 66.7%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6-dimethylnicotinonitrile
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Reactant of Route 6
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